Cas no 78060-44-3 (2-(Chloromethyl)-4-methylpyrimidine)

2-(Chloromethyl)-4-methylpyrimidine 化学的及び物理的性質
名前と識別子
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- 2-(Chloromethyl)-4-methylpyrimidine
- 2-CHLOROMETHYL-4-METHYLPYRIMIDINE
- 2-Chloromethyl-4-methyl-pyrimidine
- Pyrimidine,2-(chloromethyl)-4-methyl-
- 2-(Chloromethyl)-4-Methyl-Pyrimidine
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- MDL: MFCD10697342
- インチ: InChI=1S/C6H7ClN2/c1-5-2-3-8-6(4-7)9-5/h2-3H,4H2,1H3
- InChIKey: KIXTVKIOVXMYGL-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=NC=C1)CCl
計算された属性
- せいみつぶんしりょう: 142.03000
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
じっけんとくせい
- PSA: 25.78000
- LogP: 1.52380
2-(Chloromethyl)-4-methylpyrimidine セキュリティ情報
2-(Chloromethyl)-4-methylpyrimidine 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2-(Chloromethyl)-4-methylpyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B424025-50mg |
2-(chloromethyl)-4-methylpyrimidine |
78060-44-3 | 50mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-116810-5.0g |
2-(chloromethyl)-4-methylpyrimidine |
78060-44-3 | 95% | 5g |
$1895.0 | 2023-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125370-250mg |
2-(Chloromethyl)-4-methylpyrimidine |
78060-44-3 | 97% | 250mg |
¥5213.00 | 2024-07-28 | |
abcr | AB485315-1 g |
2-(Chloromethyl)-4-methylpyrimidine; . |
78060-44-3 | 1g |
€713.50 | 2022-03-01 | ||
Chemenu | CM108608-1g |
2-ChloroMethyl-4-MethylpyriMidine |
78060-44-3 | 97% | 1g |
$605 | 2021-08-06 | |
Chemenu | CM108608-1g |
2-ChloroMethyl-4-MethylpyriMidine |
78060-44-3 | 97% | 1g |
$751 | 2024-07-23 | |
TRC | B424025-10mg |
2-(chloromethyl)-4-methylpyrimidine |
78060-44-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B424025-100mg |
2-(chloromethyl)-4-methylpyrimidine |
78060-44-3 | 100mg |
$ 275.00 | 2022-06-07 | ||
Advanced ChemBlocks | G-7251-5G |
2-Chloromethyl-4-methylpyrimidine |
78060-44-3 | 97% | 5G |
$1,455 | 2023-09-15 | |
Enamine | EN300-116810-0.25g |
2-(chloromethyl)-4-methylpyrimidine |
78060-44-3 | 95% | 0.25g |
$223.0 | 2023-06-08 |
2-(Chloromethyl)-4-methylpyrimidine 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
2-(Chloromethyl)-4-methylpyrimidineに関する追加情報
Professional Introduction to 2-(Chloromethyl)-4-methylpyrimidine (CAS No. 78060-44-3)
2-(Chloromethyl)-4-methylpyrimidine, with the chemical formula C₆H₇ClN₂, is a significant intermediate in the field of pharmaceutical and agrochemical synthesis. This compound, identified by its CAS number 78060-44-3, has garnered attention due to its versatile reactivity and utility in constructing complex molecular frameworks. Its molecular structure, featuring a pyrimidine core substituted with a chloromethyl group and a methyl group, makes it a valuable building block for various synthetic applications.
The importance of 2-(Chloromethyl)-4-methylpyrimidine lies in its ability to participate in nucleophilic addition reactions, allowing for the introduction of diverse functional groups. This characteristic has made it a staple in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. The chloromethyl moiety, in particular, serves as a reactive site for forming carbon-carbon bonds, enabling the construction of more intricate molecular architectures.
In recent years, research has highlighted the role of 2-(Chloromethyl)-4-methylpyrimidine in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in the synthesis of pyrimidine-based derivatives that exhibit inhibitory activity against various biological targets. These derivatives have shown promise in preclinical studies as potential candidates for treating conditions such as cancer and infectious diseases. The pyrimidine scaffold is particularly relevant in medicinal chemistry due to its structural similarity to nucleic acid bases, making it a natural fit for targeting biological processes involving DNA and RNA.
The methyl group attached to the pyrimidine ring in 2-(Chloromethyl)-4-methylpyrimidine also contributes to its synthetic utility. This substituent can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. Researchers have leveraged this feature to design molecules with enhanced binding affinity and selectivity. For example, modifications involving the methyl group have been explored to optimize pharmacokinetic profiles, ensuring better absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
Advances in synthetic methodologies have further expanded the applications of 2-(Chloromethyl)-4-methylpyrimidine. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled more efficient and scalable syntheses of pyrimidine derivatives. These methods often provide higher yields and purities compared to traditional approaches, making them attractive for industrial applications. Additionally, green chemistry principles have been incorporated into these processes, aiming to minimize waste and environmental impact while maintaining high levels of efficiency.
The compound's role in drug discovery extends beyond mere intermediate synthesis. It has been utilized in the development of probes for biochemical assays, helping researchers understand enzyme mechanisms and identify new therapeutic targets. The ability to derivatize 2-(Chloromethyl)-4-methylpyrimidine allows for the creation of probes with specific properties tailored to particular biological systems. This flexibility has been instrumental in advancing our understanding of complex biological pathways.
In conclusion, 2-(Chloromethyl)-4-methylpyrimidine (CAS No. 78060-44-3) represents a cornerstone in modern synthetic chemistry. Its unique structural features and reactivity make it an indispensable tool for pharmaceutical and agrochemical research. As ongoing studies continue to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of chemical innovation.
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